molecular formula C64H118N34O13 B10846800 (2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

Cat. No.: B10846800
M. Wt: 1571.8 g/mol
InChI Key: FBAPHDWTBAGCKW-LJDCWIOTSA-N
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Description

ARC-1028 is a corrosion inhibitor specifically formulated for use in cooling water systems. It is a non-chromate, non-nitrite compound that provides a monomolecular film on metal surfaces to inhibit corrosion. This compound is effective in systems with high chloride levels and helps control scale deposition by sequestration and dispersion of deposit-forming substances as well as by crystal distortion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ARC-1028 involves the combination of anodic and cathodic inhibitors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to be readily miscible with water, which accelerates its working efficiency .

Industrial Production Methods: ARC-1028 is produced industrially by Albartross Fine Chemicals Pvt. Ltd. The production process involves the careful selection and combination of corrosion inhibitors to ensure the compound’s effectiveness in various cooling water systems. The production methods are designed to be environmentally friendly, avoiding the use of chromates and other harmful substances .

Chemical Reactions Analysis

Types of Reactions: ARC-1028 primarily undergoes reactions that form a protective film on metal surfaces. These reactions include:

Common Reagents and Conditions: The compound is used in cooling water systems where it is added to the water at specific dosages depending on the analysis of the makeup water, the cycles of concentration maintained, and plant operating conditions .

Major Products Formed: The primary product formed from the reactions of ARC-1028 is a protective monomolecular film on metal surfaces. This film inhibits corrosion and helps control scale deposition .

Scientific Research Applications

ARC-1028 has several scientific research applications, including:

Mechanism of Action

ARC-1028 exerts its effects by forming a monomolecular film on metal surfaces. This film acts as a barrier, preventing corrosive substances from reaching the metal surface. The compound’s mechanism involves both anodic and cathodic inhibition, which helps control corrosion and scale formation. The molecular targets include metal surfaces in cooling water systems, where the compound adsorbs and forms a protective layer .

Comparison with Similar Compounds

    ARC-1029: Another corrosion inhibitor with similar properties but may have different formulations for specific applications.

    ARC-1030: Similar in function but may be used in different types of cooling water systems.

Uniqueness: ARC-1028 is unique in its formulation as a non-chromate, non-nitrite corrosion inhibitor. It is specifically designed for high chloride tolerance and effective at very low treatment levels, making it cost-effective and environmentally friendly .

References

Properties

Molecular Formula

C64H118N34O13

Molecular Weight

1571.8 g/mol

IUPAC Name

(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C64H118N34O13/c65-24-6-5-15-36(91-42(99)22-4-2-8-26-81-57(110)47-45(101)46(102)58(111-47)98-34-90-44-48(66)88-33-89-50(44)98)51(104)80-25-7-1-3-23-43(100)92-37(17-10-28-83-60(70)71)52(105)94-39(19-12-30-85-62(74)75)54(107)96-41(21-14-32-87-64(78)79)56(109)97-40(20-13-31-86-63(76)77)55(108)95-38(18-11-29-84-61(72)73)53(106)93-35(49(67)103)16-9-27-82-59(68)69/h33-41,45-47,58,101-102H,1-32,65H2,(H2,67,103)(H,80,104)(H,81,110)(H,91,99)(H,92,100)(H,93,106)(H,94,105)(H,95,108)(H,96,107)(H,97,109)(H2,66,88,89)(H4,68,69,82)(H4,70,71,83)(H4,72,73,84)(H4,74,75,85)(H4,76,77,86)(H4,78,79,87)/t35-,36-,37-,38-,39-,40-,41-,45+,46-,47+,58-/m1/s1

InChI Key

FBAPHDWTBAGCKW-LJDCWIOTSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@H](CCCCN)C(=O)NCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)O)O)N

Origin of Product

United States

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